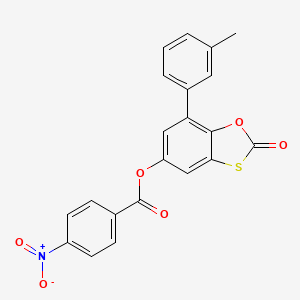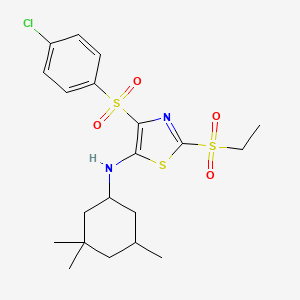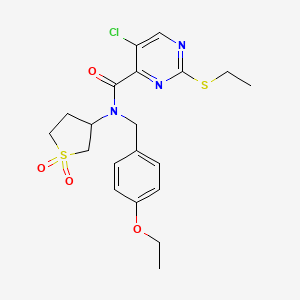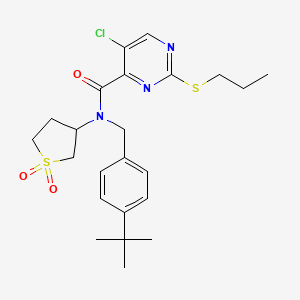
N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)butanamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of amides and features a thiophene ring with a sulfone group, making it a unique entity in organic chemistry. Its applications span various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Sulfone Group: The thiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the sulfone-substituted thiophene with 3,4-dimethylphenylamine and butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of sulfone-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between sulfone groups and biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Sulfone-containing compounds are known for their antimicrobial and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)butanamide involves its interaction with molecular targets through its functional groups. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylphenyl)-N-(2,3-dihydro-3-thiophenyl)butanamide: Lacks the sulfone group, making it less reactive in certain chemical reactions.
N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-2-thiophenyl)butanamide: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)butanamide is unique due to the presence of both the sulfone group and the specific substitution pattern on the thiophene ring. This combination of features imparts distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H21NO3S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)butanamide |
InChI |
InChI=1S/C16H21NO3S/c1-4-5-16(18)17(15-8-9-21(19,20)11-15)14-7-6-12(2)13(3)10-14/h6-10,15H,4-5,11H2,1-3H3 |
InChI Key |
HREQIYWGPPYACV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412109.png)

![ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11412120.png)

![5-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11412134.png)

![3-(3,4-dimethoxyphenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412140.png)
![8-(3,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11412141.png)
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11412147.png)

![5-chloranyl-2-ethylsulfonyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide](/img/structure/B11412169.png)
![7-bromo-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11412179.png)
![6-chloro-N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11412180.png)
